Product packaging for 1,3,4,8-Tetrabromo-dibenzofuran(Cat. No.:CAS No. 617707-74-1)

1,3,4,8-Tetrabromo-dibenzofuran

Cat. No.: B14239919
CAS No.: 617707-74-1
M. Wt: 483.77 g/mol
InChI Key: FMNSNHJKQJFIFO-UHFFFAOYSA-N
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Description

1,3,4,8-Tetrabromo-dibenzofuran is a high-purity brominated aromatic compound supplied for advanced scientific investigation . This tetrabrominated congener is of significant research interest in environmental chemistry and toxicology, particularly in the study of polybrominated dibenzofurans (PBDFs), which are analogs of the intensely studied polychlorinated dioxins and furans . PBDFs can be formed as unintentional byproducts from the thermal degradation of brominated flame retardants (BFRs) present in various consumer goods, especially during incomplete combustion or uncontrolled fires . Researchers utilize this compound as a standard for environmental analysis, fate and transport studies, and toxicological assessment to understand the formation mechanisms, environmental persistence, and biological effects of this class of persistent organic pollutants (POPs) . Its structure-activity relationships are investigated in vitro and in vivo to elucidate mechanisms of toxicity, which are thought to involve the aryl hydrocarbon receptor (AhR) pathway, similar to dioxins . This product is intended for research purposes only in controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Br4O B14239919 1,3,4,8-Tetrabromo-dibenzofuran CAS No. 617707-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-74-1

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,4,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-9-6(3-5)10-7(14)4-8(15)11(16)12(10)17-9/h1-4H

InChI Key

FMNSNHJKQJFIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=C(C=C3Br)Br)Br

Origin of Product

United States

Formation Pathways and Mechanisms

Unintentional Formation Processes

The compound 1,3,4,8-Tetrabromo-dibenzofuran is not intentionally manufactured but is rather an unintentional byproduct of various industrial and thermal processes. Its formation is a significant concern due to its persistence in the environment and potential for toxicity. The primary pathways for its creation involve the thermal degradation of brominated compounds, particularly in uncontrolled combustion scenarios.

Thermal and Combustion Processes

The high-temperature degradation of materials containing brominated flame retardants (BFRs) is a major source of this compound. During the combustion of plastics, textiles, and electronic waste that incorporate BFRs, a complex series of chemical reactions occurs, leading to the formation of polybrominated dibenzofurans (PBDFs), including the 1,3,4,8-tetrabromo congener. researchgate.net Incomplete and uncontrolled incineration, such as in accidental fires, can generate significant quantities of these harmful compounds. researchgate.net The presence of certain metals, like antimony trioxide, which is often used as a synergist with BFRs, can further increase the formation of PBDFs. researchgate.net

Pyrolysis Mechanisms

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a key process in the formation of this compound. Understanding the specific chemical mechanisms involved is crucial for mitigating its unintentional generation.

Formation from Brominated Flame Retardants (BFRs), e.g., Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a widely used class of BFRs and are significant precursors to PBDFs. wikipedia.orgnih.gov The thermal stress on products containing PBDEs, such as electronic components, can lead to their breakdown and the subsequent formation of PBDFs. researchgate.net The mechanism involves the cleavage of the ether bond in the PBDE molecule, followed by cyclization to form the dibenzofuran (B1670420) structure. Specifically, high reaction temperatures facilitate the loss of an ortho-bromine atom from the PBDE, which is a critical step in the cyclization process to generate PBDFs. nih.gov The formation of PBDFs from PBDEs has been observed in a temperature range of 700-850 °C. nih.gov

The structural similarity of PBDEs to other polyhalogenated compounds like polychlorinated biphenyls (PCBs) and polychlorinated diphenyl ethers (PCDEs) provides a basis for understanding their transformation pathways. wikipedia.org Commercial PBDE mixtures are composed of various congeners with different numbers of bromine atoms, and the less brominated congeners are considered more likely to undergo transformation into PBDFs. nih.gov

Formation from Bromophenols (e.g., 2-bromophenol)

Bromophenols are another important class of precursors for the formation of PBDFs. The oxidative thermal degradation of bromophenols can lead to the formation of various brominated dibenzofurans. For instance, the high-temperature oxidation of 2-bromophenol (B46759) has been shown to produce a range of products, including dibenzofuran and its brominated derivatives. nih.gov

The key intermediates in this process are bromophenoxy radicals. nih.gov These radicals can be formed from the reaction of bromophenols with hydroxyl (OH) radicals or through the abstraction of a hydrogen atom from the hydroxyl group of the bromophenol. nih.gov The subsequent coupling of these bromophenoxy radicals or their reaction with other aromatic species can lead to the formation of the dibenzofuran ring system. The specific bromine substitution pattern on the phenol (B47542) ring significantly influences the reactivity and the potential for forming PBDFs. nih.gov

Gas-Phase Reactions versus Condensed-Phase Mechanisms

The formation of this compound can occur through both gas-phase and condensed-phase reactions.

In the gas phase , the homogeneous oxidation of precursors like 2-bromophenol at high temperatures (300 to 1000 °C) can lead to the formation of PBDFs. nih.gov These reactions involve radical species and complex reaction pathways in the gaseous state. nih.govbohrium.com

In the condensed phase , reactions can occur on the surface of solid particles or within a molten polymer matrix. This is particularly relevant during the smoldering combustion or pyrolysis of BFR-containing plastics. Under these conditions, the precursors are in close proximity, which can facilitate the reactions leading to PBDF formation.

Influence of Reaction Conditions

Several reaction conditions significantly influence the formation of this compound.

Temperature is a critical factor. The formation of PBDFs from the oxidation of monobromobenzene, a surrogate for BFR decomposition products, is observed in a narrow temperature range of 700-850 °C. nih.gov Studies on the oxidation of 2-bromophenol have been conducted over a temperature range of 300 to 1000 °C, indicating a broad temperature window for potential formation. nih.gov

The presence of oxygen is another key parameter. Oxidative conditions generally favor the formation of dibenzofurans over dibenzo-p-dioxins. nih.gov The concentration of hydroxyl radicals, which is influenced by the presence of chlorine and bromine, plays a crucial role in determining the ratio of dioxins to furans formed. nih.gov

The presence of catalysts and other substances can also impact the formation yields. As mentioned earlier, antimony trioxide can increase the formation of PBDFs. researchgate.net The composition of the material being burned, including the specific type of BFR and the polymer matrix, will also affect the reaction pathways and the amount of this compound produced.

Factor Influence on this compound Formation Supporting Evidence
Temperature Formation observed in a specific high-temperature range, typically 700-850 °C for PBDFs from certain precursors. nih.govStudies on the oxidation of brominated compounds show a clear temperature dependency for the formation of PBDFs. nih.govnih.gov
Precursor Type The chemical structure of the brominated compound (e.g., PBDEs, bromophenols) dictates the primary reaction pathways.Research has demonstrated the formation of PBDFs from both PBDEs and bromophenols through distinct mechanisms. nih.govnih.gov
Oxygen Availability Oxidative environments generally promote the formation of dibenzofurans.The yield of dibenzofurans relative to other byproducts is influenced by the oxygen concentration during combustion. nih.gov
Catalysts/Synergists The presence of substances like antimony trioxide can enhance the formation of PBDFs. researchgate.netStudies on flame-retarded plastics have shown increased PBDF formation in the presence of antimony compounds. researchgate.net

De Novo Synthesis Pathways

Separate from the precursor pathway, this compound can be formed via de novo synthesis. This process involves the formation of the molecule from particulate carbon, such as soot or fly ash, in the presence of a bromine source, oxygen, and a catalyst. The key conditions for this pathway include:

A carbonaceous matrix (e.g., activated carbon).

A bromine source (e.g., HBr or metal bromides like CuBr2).

The presence of a catalyst, often copper-based. nih.gov

An optimal temperature range, with studies showing a peak yield at 300°C. nih.gov

In this pathway, the dibenzofuran ring system is assembled from simpler carbon structures on the surface of the particulate matter, followed by bromination.

Comparison with Polychlorinated Dibenzofuran (PCDF) Formation Dynamics

The formation dynamics of PBDFs show notable parallels and some differences when compared to their chlorinated analogs, polychlorinated dibenzofurans (PCDFs).

Formation Pathways : Both PCDF and PBDF can be formed through the same two primary pathways: condensation of halogenated precursors (e.g., chlorophenols for PCDFs, bromophenols/PBDEs for PBDFs) and de novo synthesis from a carbon matrix. nih.gov

Catalysis : The catalytic role of copper is significant for both classes of compounds. Copper(II) chloride (CuCl2) is a known catalyst for PCDF formation from chlorophenols, while copper(II) bromide (CuBr2) catalyzes PBDF formation. nih.govnih.gov

Temperature : The temperature windows for formation are similar. PCDF formation from precursors is highly active in the 625-725 °C range, while PBDFs are noted to form between 700-850 °C. nih.gov The de novo synthesis for both appears to be most efficient at lower temperatures, around 300 °C.

Precursor Influence : For both PCDF and PBDF, the specific structure of the precursor can influence the resulting isomer pattern, especially at lower temperatures. However, at higher temperatures, the isomer patterns tend to become more complex and less dependent on the starting molecule, suggesting thermodynamic control or complex rearrangement reactions.

Transformation : It has been hypothesized that polychlorodibenzofurans can be transformed into polychlorodibenzo-p-dioxins, suggesting a potential for interconversion between the furan (B31954) and dioxin structures under certain atmospheric conditions. nih.gov

Table 2: Comparison of PCDF and PBDF Formation Dynamics

Source: Compiled from multiple sources. nih.govnih.govresearchgate.netnih.gov

Synthesis and Derivatization Methodologies

Laboratory Synthesis Routes for 1,3,4,8-Tetrabromo-dibenzofuran Isomers

The directed synthesis of specific PBDF isomers is a complex task that requires precise control over the reaction conditions to ensure the correct substitution pattern.

Palladium-catalyzed intramolecular cyclization is a powerful and widely used method for the synthesis of the dibenzofuran (B1670420) skeleton. biointerfaceresearch.comresearchgate.net This strategy generally involves the formation of a C-C bond between the two aromatic rings of a diphenyl ether precursor.

The core reaction involves an intramolecular C-H activation/C-O cyclization, often directed by a functional group on one of the phenyl rings. researchgate.net For the synthesis of a specific isomer like 1,3,4,8-tetrabromodibenzofuran, the starting material would be a diphenyl ether appropriately substituted with bromine atoms. The palladium catalyst facilitates the crucial ring-closure step. The mechanism typically proceeds through an oxidative addition of an aryl-halide bond to the Pd(0) catalyst, followed by intramolecular C-C bond formation and reductive elimination to yield the dibenzofuran product and regenerate the catalyst. mdpi.com Various palladium catalysts and reaction conditions can be employed to optimize the yield and selectivity of the desired isomer. biointerfaceresearch.commdpi.com

Table 1: Overview of Palladium-Catalyzed Dibenzofuran Synthesis Strategies

Catalytic SystemPrecursor TypeKey FeaturesReference
Pd(OAc)₂ / PCy₃·HBF₄(2-Bromoaryl)(3-arylfuran-2-yl)methanonesForms a tropone (B1200060) ring fused to the dibenzofuran structure. mdpi.com
Pd(0)/Pd(II) with Air OxidantPhenol (B47542) and Aryl HalidePhenol-directed C-H activation/C-O cyclization; tolerates various functional groups. researchgate.net
Reusable Pd/CO-Iododiaryl ethersEmploys a heterogeneous catalyst, often under ligand-free conditions. biointerfaceresearch.com
PdCl₂(PPh₃)₂ / CuIo-Iodoanisoles and Terminal AlkynesInvolves Sonogashira coupling followed by electrophilic cyclization to form the furan (B31954) ring. nih.gov

Other Synthetic Strategies

Beyond palladium-catalyzed reactions, other methods have been identified for the formation of polybrominated dibenzofurans.

Oxidation of Polybrominated Biphenyls (PBBs): PBDFs can be formed through the environmental or thermal oxidation of PBBs. nih.gov This pathway involves the formation of an oxygen bridge between the two phenyl rings of a PBB molecule. While this is a significant environmental formation route, it is less suitable for the laboratory synthesis of specific isomers due to a lack of control over the resulting congener profile. nih.gov

Pyrolysis of Brominated Precursors: The thermal decomposition of brominated flame retardants or bromophenols can lead to the formation of PBDFs. nih.gov This process often results in a complex mixture of different congeners. Similar pyrolytic methods have been successfully used to synthesize a wide range of polyfluorinated dibenzofurans (PFDFs) from fluorophenol and fluorobenzene (B45895) precursors, suggesting the viability of this approach for generating PBDFs, albeit with challenges in achieving isomer specificity. nih.gov

Preparation of Stable Isotope-Labeled Congeners (e.g., ¹³C-labeled)

Stable isotope-labeled (SIL) analogues of 1,3,4,8-tetrabromodibenzofuran, particularly those labeled with Carbon-13 (¹³C), are indispensable for modern analytical chemistry. They serve as ideal internal standards for quantitative analysis by isotope dilution mass spectrometry. unimi.it Their use is critical for correcting variations during sample preparation and instrumental analysis. unimi.itepa.gov

The synthesis of a ¹³C-labeled PBDF involves incorporating ¹³C atoms into the molecular structure. This is typically achieved by introducing a ¹³C-labeled precursor at a key step in the synthetic route developed for the unlabeled (native) compound. fas.org For example, a ¹³C-labeled bromophenol could be used as a starting material in a palladium-catalyzed cyclization reaction. Alternatively, a smaller labeled molecule, such as potassium cyanide (K¹³CN), can be used to introduce a single labeled carbon atom that is subsequently elaborated into the full dibenzofuran structure. nih.gov The fundamental goal is to create a molecule that is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Table 2: Principles of Stable Isotope Labeling for Chemical Synthesis

PrincipleDescriptionExample Starting MaterialReference
Labeled Precursor Integration A significant portion of the final molecule's backbone is already labeled.[¹³C₆]Anthranilate plos.org
Labeled Building Block Addition A small, simple labeled molecule is introduced early in the synthesis.K¹³CN, ¹³C-Iodomethane nih.gov, nih.gov
Biochemical Synthesis Microorganisms or enzymes are used to catalyze reactions with labeled substrates.¹³C-labeled phenol, ¹³C-labeled serine fas.org

Derivatization Techniques for Analytical Applications

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis, typically by gas chromatography (GC). weber.husigmaaldrich.com The primary goals of derivatization are to increase the volatility and thermal stability of polar compounds, reduce sample adsorption on active sites in the GC system, and enhance the sensitivity of detection. weber.huchemcoplus.co.jp

Common derivatization reactions include:

Silylation: This is the most common technique, replacing active hydrogen atoms (in -OH, -NH, -SH groups) with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.comchemcoplus.co.jp

Acylation: This process introduces an acyl group into the molecule, often using fluorinated anhydrides to enhance detectability by electron capture detectors (ECD). chemcoplus.co.jp

Alkylation/Methylation: This method replaces acidic hydrogens with an alkyl group, which can reduce polarity and improve peak shape. weber.huresearchgate.net

However, for highly stable and semi-volatile compounds like 1,3,4,8-tetrabromodibenzofuran and other PBDFs, derivatization is generally not necessary for analysis. epa.gov These compounds are sufficiently volatile and thermally stable to be analyzed directly by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). nih.govepa.gov The analytical workflow for these compounds emphasizes rigorous sample cleanup and extraction to remove interfering matrix components rather than chemical derivatization of the final analytes. epa.gov

Table 3: Common Derivatization Reactions in GC Analysis

Reaction TypeReagent ExampleTarget Functional GroupsPurposeReference
Silylation BSTFA, HMDSAlcohols, Phenols, Carboxylic Acids, AminesIncrease volatility, thermal stability sigmaaldrich.com, chemcoplus.co.jp
Acylation Pentafluorobenzoyl chloride (PFBC)Alcohols, Amines, ThiolsEnhance detectability (ECD), improve stability chemcoplus.co.jp
Alkylation Trimethyloxonium tetrafluoroboratePhenols, AcidsReduce polarity, improve peak shape researchgate.net

Environmental Dynamics and Global Distribution

Sources and Emissions into the Environment

1,3,4,8-Tetrabromo-dibenzofuran (1,3,4,8-TeBDF) is not a commercially produced chemical. Instead, it is formed as an unintentional byproduct in various industrial and combustion processes. Polybrominated dibenzofurans (PBDFs), the family of compounds to which 1,3,4,8-TeBDF belongs, are often generated during thermal processes involving brominated flame retardants (BFRs). researchgate.net

Key sources and emission pathways for PBDFs, including 1,3,4,8-TeBDF, include:

Industrial Thermal Processes: The manufacturing and processing of products containing BFRs can lead to the formation and release of PBDFs. researchgate.net

Waste Incineration: The combustion of municipal and industrial waste, particularly electronic waste (e-waste) containing BFRs, is a significant source of PBDF emissions. researchgate.net

Metal Smelting and Recycling: Metal reclamation processes, especially those involving the heating of materials containing BFRs, can generate PBDFs. researchgate.net

Accidental Fires: Fires involving materials treated with BFRs, such as plastics in electronics and furniture, can release PBDFs into the environment. inchem.org

Automotive Emissions: Trace amounts of PBDFs have been detected in automotive exhaust. inchem.org

These emissions can introduce 1,3,4,8-TeBDF and other PBDFs into the atmosphere, water, and soil, leading to their global distribution. inchem.org

Environmental Transport and Partitioning Behavior

The environmental behavior of 1,3,4,8-TeBDF is governed by its physicochemical properties, which influence its movement and distribution across different environmental compartments.

Due to their semi-volatile nature, PBDFs can undergo long-range atmospheric transport. This allows them to be transported far from their original sources and deposited in remote regions. The persistence of these compounds in the atmosphere contributes to their potential for global distribution. While specific data on the atmospheric lifetime of 1,3,4,8-TeBDF is limited, the general behavior of PBDFs suggests a potential for long-distance travel in the atmosphere. nih.gov

Once released into the environment, 1,3,4,8-TeBDF, like other hydrophobic organic compounds, tends to partition out of water and into more organic-rich phases.

Soil and Sediment: Due to their low water solubility and high affinity for organic matter, PBDFs strongly adsorb to soil and sediment particles. mdpi.com This makes soils and sediments major sinks for these compounds in the environment. mdpi.comnih.gov Concentrations of polychlorinated dibenzofurans (PCDFs), which are structurally similar to PBDFs, have been found to be significantly higher in downstream sediments and floodplain soils of industrial areas. nih.gov

Water: The concentration of PBDFs in the water column is generally low due to their hydrophobic nature. mdpi.com They are more likely to be found suspended in the water attached to particulate matter.

Air: PBDFs can exist in the atmosphere in both the vapor phase and adsorbed to airborne particulate matter. inchem.org This facilitates their atmospheric transport.

The sorption of hydrophobic compounds like 1,3,4,8-TeBDF to soil is primarily driven by their interaction with soil organic matter (SOM). The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this process. A high Koc value indicates a strong tendency for a chemical to bind to organic carbon in soil and sediment, reducing its mobility and bioavailability.

The sorption process is complex and can involve both partitioning into the amorphous structure of SOM and adsorption to specific sites on the organic matter and mineral surfaces. nih.govnmsu.edu The octanol-water partition coefficient (Kow) is often used as a surrogate for estimating the Koc, with a strong correlation observed between log Kow and log Koc for many hydrophobic organic compounds. uw.edu.pl

Table 1: Physicochemical Properties Influencing Environmental Partitioning

PropertyValueImplication for Environmental Behavior
Log Kow (Octanol-Water Partition Coefficient) 6.636 (estimated) chemeo.comHigh potential for bioaccumulation and strong sorption to organic matter in soil and sediment.
Water Solubility Very low (log10ws = -13.47 mol/L, estimated) chemeo.comTends to partition out of the water phase and into solid phases like soil and sediment.

This table contains estimated values.

The lipophilic nature of 1,3,4,8-TeBDF, as indicated by its high estimated log Kow value, suggests a high potential for uptake and accumulation in the fatty tissues of organisms. This process, known as bioaccumulation, can lead to increasing concentrations of the compound in organisms at higher trophic levels.

Studies on similar compounds, such as 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF), have shown that these substances can accumulate in the liver of mice. nih.govnih.gov The elimination of these compounds can be slow, with half-lives in the order of days to weeks. nih.govnih.gov Metabolism to hydroxylated products is a potential elimination pathway, though its significance varies among different congeners. nih.govnih.gov

Table 2: Toxicokinetic Parameters of Selected Brominated Dibenzofurans in Mice

CompoundHepatic Uptake Ratio (% of dose)Elimination Half-Time (days)
2,3,7,8-TeBDF 33% nih.gov8.8 nih.govnih.gov
1,2,3,7,8-PeBDF 29% nih.gov13 nih.govnih.gov
2,3,7-Tribromo-8-chloro-dibenzofuran 42% nih.gov5.6 nih.govnih.gov

This table presents data for compounds structurally similar to this compound to provide context on the potential behavior of PBDFs in biota.

Environmental Fate Modeling

Environmental fate models are computational tools used to predict the transport, distribution, and transformation of chemicals in the environment. These models integrate information on a chemical's physicochemical properties, emission sources, and the characteristics of the receiving environment to simulate its behavior over time and space.

Key inputs for environmental fate models for 1,3,4,8-TeBDF would include:

Emission rates from various sources.

Physicochemical properties such as vapor pressure, water solubility, and octanol-water partition coefficient.

Degradation rates in different environmental media (e.g., photolysis in air and water, biodegradation in soil and sediment).

Characteristics of the environmental compartments, such as temperature, wind speed, water flow rates, and organic carbon content of soil and sediment.

While specific modeling studies on 1,3,4,8-TeBDF are not widely available, models developed for other dioxin-like compounds can be adapted to predict its environmental fate and transport. nih.gov

Application of Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools designed to simulate the distribution and movement of chemicals through various environmental compartments, including air, water, soil, and sediment. epa.gov These models are particularly useful for understanding the behavior of POPs, which are known for their ability to partition between different media and travel long distances from their sources. nih.govrsc.org

Fugacity-based models are a common type of multimedia environmental fate model. nih.gov Fugacity, a concept related to a chemical's escaping tendency from a phase, is used to describe the partitioning of a substance between different environmental compartments at equilibrium or in a steady or unsteady state. nih.gov These models range in complexity from simple Level I models, which describe equilibrium partitioning in a closed system, to more complex Level III and IV models that incorporate advective transport, degradation processes, and non-equilibrium conditions.

For halogenated compounds like polybrominated dibenzofurans (PBDFs), fugacity models can predict their likely environmental distribution. For instance, a study on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are structurally similar to PBDFs, used a fugacity-based model to show that major mass fluxes from emission sources were to soil and water via deposition, with subsequent degradation primarily occurring in soil and sediment. nih.gov

Another sophisticated tool is the Nested Exposure Model (NEM), a multimedia fate and transport model that operates on a global scale but can achieve high spatial resolution in specific regions of interest. rsc.org This is particularly valuable for assessing the long-range atmospheric transport of POPs and their subsequent deposition in remote environments. rsc.org While direct applications of NEM to this compound are not documented, its use for other persistent organic pollutants like PCB-153 demonstrates its capability to model the environmental distribution of similar compounds. rsc.org

The Berkeley-Trent (BETR) model is another regionally segmented multimedia contaminant fate model based on the fugacity concept. researchgate.net It has been applied to various regions to simulate the fate of chemicals like polycyclic aromatic hydrocarbons (PAHs) and perfluorooctane (B1214571) sulfonate (PFOS), showcasing its utility in understanding the environmental behavior of emerging and persistent pollutants. researchgate.net

Contaminant Fate Models for Aquatic Systems (e.g., HydroFATE)

Given the importance of aquatic ecosystems as both transport pathways and sinks for many pollutants, specific models have been developed to simulate contaminant fate in these systems. While there are no specific documented applications of the HydroFATE model to this compound, its structure and purpose make it a relevant example of how the aquatic fate of this compound could be modeled.

HydroFATE is a high-resolution contaminant fate model designed to operate on a global scale, utilizing the HydroSHEDS river network. It is particularly adept at modeling contaminants that enter river systems from domestic sources via wastewater. The model distinguishes between treated and untreated wastewater pathways, providing detailed predictions of contaminant concentrations in river systems worldwide. While its applications have primarily focused on pharmaceuticals and antibiotics, the underlying principles of transport and decay in river networks are applicable to other persistent organic pollutants that may enter aquatic systems.

For a compound like this compound, which can be deposited from the atmosphere into water bodies or enter through industrial discharges, a model like HydroFATE could be adapted to simulate its transport, partitioning between water and sediment, and potential degradation within the aquatic environment. The model's ability to incorporate high-resolution hydrological data would be crucial for predicting "hot spots" of contamination in river basins.

Model Parameters and Input Data for this compound

The accuracy of any environmental fate model is heavily dependent on the quality of the input data, particularly the physicochemical properties of the chemical . epa.gov For this compound, obtaining precise experimental data can be challenging. Therefore, data from closely related isomers, such as 2,3,7,8-Tetrabromodibenzofuran, are often used as surrogates in modeling studies.

Physicochemical Properties of Tetrabromodibenzofuran Isomers

PropertyValueIsomerSource
Molecular Weight (g/mol)483.782,3,7,8-Tetrabromodibenzofuran chemeo.com
logP (Octanol/Water Partition Coefficient)6.6362,3,7,8-Tetrabromodibenzofuran chemeo.com
Log10 of Water Solubility (mol/l)-13.472,3,7,8-Tetrabromodibenzofuran chemeo.com
McGowan's Characteristic Volume (ml/mol)197.4302,3,7,8-Tetrabromodibenzofuran chemeo.com

Estimated Environmental Half-Lives for Related Compounds

Environmental CompartmentEstimated Half-LifeCompound ClassSource
SoilRelatively long, likely in the order of yearsPolybrominated/Polychlorinated Dibenzofurans nih.gov
SedimentRelatively long, likely in the order of yearsPolybrominated/Polychlorinated Dibenzofurans nih.gov
WaterShorter than in soil/sediment, but still persistentPolybrominated/Polychlorinated Dibenzofurans nih.gov
AirVariable, subject to photolytic degradationPolybrominated/Polychlorinated Dibenzofurans nih.gov

The high octanol/water partition coefficient (logP) suggests that this compound has a strong tendency to partition into organic matter, such as soil organic carbon and sediment, as well as into the fatty tissues of organisms, indicating a potential for bioaccumulation. nih.gov Its very low water solubility further supports its hydrophobic nature. These parameters are critical for fugacity-based models to predict its distribution across different environmental media. The degradation half-lives, while not precisely known for this specific isomer, are expected to be long, a characteristic feature of polyhalogenated dibenzofurans, contributing to their persistence in the environment. nih.gov

Environmental Degradation and Transformation Processes

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of light energy, represents a primary pathway for the transformation of many persistent organic pollutants, including PBDFs. This process can occur through direct or indirect mechanisms.

Direct photolysis involves the absorption of a photon by the 1,3,4,8-Tetrabromo-dibenzofuran molecule itself, leading to an excited state that can subsequently undergo chemical reactions. For polyhalogenated aromatic compounds, a key reaction is the cleavage of the carbon-halogen bond. In the case of PBDFs, this typically results in the stepwise removal of bromine atoms, a process known as reductive debromination. nih.gov

The quantum yield, a measure of the efficiency of a photochemical process, for the direct photolysis of polybrominated compounds can vary depending on the solvent and the specific congener. For instance, the quantum yields for 18 different PBDEs in methanol/water solution were found to range from 0.1 to 0.3. acs.org It is plausible that this compound would exhibit similar quantum yields under comparable conditions. The degradation half-life is also a critical parameter; for example, the UV degradation half-life of decabromodiphenyl ether in methanol/water was found to be significantly shorter than that of a tetrabromodiphenyl ether. acs.org

Table 1: Photodegradation Parameters of Analogous Polyhalogenated Aromatic Compounds

CompoundSolventWavelength (nm)Half-lifeQuantum Yield (Φ)Reference
Decabromodiphenyl EtherMethanol/WaterSunlight Region0.5 hours0.1 - 0.3 acs.org
2,2',4,4'-Tetrabromodiphenyl EtherMethanol/WaterSunlight Region12 days0.1 - 0.3 acs.org
Polychlorinated Dibenzo-p-dioxins (di- and tetra-)60% Acetonitrile/Water3004.3 - 680 minNot Reported nih.gov
Polychlorinated Dibenzofurans (di- and tetra-)Pure Water300Not ReportedNot Reported nih.gov

This table presents data for compounds structurally related to this compound to infer potential photochemical behavior.

Indirect photolysis involves the reaction of this compound with photochemically generated reactive species in the environment. Key reactive species in aquatic and atmospheric systems include hydroxyl radicals (•OH), singlet oxygen, and other photochemically produced oxidants. researchgate.netnih.gov These species can initiate degradation through various mechanisms, including hydrogen abstraction or addition to the aromatic rings.

The reaction with hydroxyl radicals is a particularly important indirect photolysis pathway. nih.gov For aromatic compounds, •OH can add to the benzene (B151609) rings, forming a hydroxycyclohexadienyl-type radical. This intermediate can then undergo further reactions, leading to the cleavage of the dibenzofuran (B1670420) ring system and ultimately to mineralization. While specific rate constants for the reaction of this compound with •OH are not available, studies on related chlorinated compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) show that OH radical addition is a facile process. researchgate.net

Thermal Degradation Processes

Thermal degradation of this compound can occur at elevated temperatures, such as those found in industrial processes or accidental fires. cdu.edu.aunih.gov The thermolysis of polybrominated diphenyl ether (PBDPE) flame retardants has been shown to produce a range of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). organic-chemistry.org

The decomposition of brominated flame retardants (BFRs) typically occurs between 280–900 °C and can proceed through both condensed-phase and gas-phase reactions. cdu.edu.au The thermal degradation of high-impact polystyrene (HIPS) containing decabromodiphenyl ether resulted in the formation of new PBDFs in the gas phase at temperatures of 200 °C and 250 °C, with furans being produced in higher yields than dioxins. nih.gov The presence of other substances, such as antimony(III) oxide and certain metals, can increase the formation of PBDFs during thermal processes. nih.gov It is expected that this compound, if present in such environments, would undergo further degradation or transformation at these temperatures. The pyrolysis of natural fibers treated with a complex flame retardant containing decabromodiphenyl oxide showed decomposition stages between 150 °C and 800 °C. ncsu.edu

Chemical Degradation Pathways

Chemical degradation of this compound can occur through reactions with various chemical species present in the environment. Oxidative and reductive processes are the primary chemical degradation pathways.

Oxidative degradation involves the reaction of the compound with oxidizing agents. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading persistent organic pollutants. researchgate.netnih.gov While specific studies on the oxidative degradation of this compound are limited, research on related compounds demonstrates the potential of these methods. For example, the oxidation of 2-bromophenol (B46759) on a copper oxide/silica (B1680970) surface yielded various brominated dibenzo-p-dioxins and dibenzofurans. nih.gov The application of AOPs to wastewater treatment has been shown to degrade polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.netnih.gov It is anticipated that similar processes would be effective in degrading this compound.

Debromination, the removal of bromine atoms from the molecule, is a critical degradation pathway for polybrominated compounds. This can occur through reductive mechanisms. Reductive dehalogenation of aryl halides can be achieved using various chemical reagents and catalysts. organic-chemistry.orgorganic-chemistry.org

A promising approach for the remediation of halogenated organic compounds is the use of zero-valent iron (ZVI). rsc.orgnih.govnih.gov Nanoscale zero-valent iron (nZVI) has been shown to effectively debrominate tetrabromobisphenol A (TBBPA). rsc.org The process involves the transfer of electrons from the ZVI surface to the halogenated compound, leading to the cleavage of the carbon-bromine bond. The reaction of decabromodiphenyl ether with ZVI has been shown to proceed via a stepwise debromination process. nih.gov It is highly probable that this compound would undergo reductive debromination in the presence of ZVI, leading to the formation of less brominated dibenzofurans and potentially dibenzofuran itself.

Table 2: Chemical Degradation Methods for Analogous Halogenated Compounds

Degradation MethodTarget Compound(s)Key FindingsReference
Surface-mediated oxidation2-BromophenolFormation of brominated dibenzo-p-dioxins and dibenzofurans. nih.gov
Advanced Oxidation Processes (AOPs)PCDD/FsEffective degradation in polluted waters. researchgate.netnih.gov
Reductive dehalogenation with ZVITetrabromobisphenol A (TBBPA)Effective debromination by sulfidated nZVI. rsc.org
Reductive dehalogenation with ZVIDecabromodiphenyl etherStepwise debromination to less brominated congeners. nih.gov

This table provides examples of chemical degradation pathways for compounds structurally related to this compound.

Advanced Analytical Techniques for Detection and Quantification

Sample Preparation and Extraction Methodologies

The initial and most critical stage in the analysis of 1,3,4,8-TeBDF is the preparation and extraction of the sample. This process aims to isolate the target analyte from the complex sample matrix and remove interfering compounds.

Sampling from Diverse Environmental Matrices (e.g., air, flue gas, soil, sediment, water)

The collection of representative samples is fundamental to obtaining accurate and meaningful data. The methodologies for sampling vary depending on the environmental compartment being investigated.

Air and Flue Gas: For ambient air and flue gas, high-volume samplers are commonly used. epa.gov These systems draw a large volume of air through a filter, typically a quartz-fiber filter, to capture particulate-bound compounds. epa.gov Following the filter, a solid adsorbent, such as polyurethane foam (PUF), is used to trap gaseous-phase compounds. epa.gov This dual-phase collection ensures that both particle-adsorbed and gaseous 1,3,4,8-TeBDF are captured. epa.gov

Soil and Sediment: The heterogeneous nature of soil and sediment necessitates careful sampling strategies. Multiple subsamples are often collected from a defined area and combined to create a composite sample, which is then homogenized to ensure representativeness. For soils, issues of moisture content and particle size distribution are important considerations. nih.govnerc.ac.uk

Water: Water samples, including municipal and industrial wastewater, are typically collected in large-volume glass containers. well-labs.comepa.gov Due to the hydrophobic nature of 1,3,4,8-TeBDF, it is often associated with suspended particulate matter. Therefore, the entire water sample, including any particulate matter, is typically extracted. well-labs.com Solid-phase extraction (SPE) can also be employed for on-site pre-concentration of the analyte from large volumes of water. researchgate.net

Extraction Techniques from Solid and Liquid Samples

Once collected, the samples undergo extraction to transfer 1,3,4,8-TeBDF from the sample matrix into a solvent.

Solid Samples (Soil, Sediment, Filters):

Soxhlet Extraction: This is a classic and robust technique for extracting analytes from solid matrices. nih.gov The sample is placed in a thimble and continuously extracted with a cycling solvent, such as toluene, for an extended period (e.g., 16 hours). epa.govnih.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often with reduced solvent consumption compared to Soxhlet extraction. nih.govresearchgate.net Toluene is a common solvent for these methods. nih.gov

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times. nih.govresearchgate.net

Liquid Samples (Water):

Liquid-Liquid Extraction (LLE): For water samples, LLE is a common technique. The water sample is partitioned against an immiscible organic solvent, such as dichloromethane (B109758) or a mixture of tert-butyl methyl ether (tBME) and hexane. nih.gov The 1,3,4,8-TeBDF, being lipophilic, preferentially moves into the organic phase.

Solid-Phase Extraction (SPE): SPE is an efficient alternative to LLE, especially for large sample volumes. researchgate.net The water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. researchgate.net

Sample Clean-up Procedures (e.g., Gel Permeation Chromatography, multi-silica, alumina, Florisil, activated carbon columns)

Following extraction, the resulting extract contains not only 1,3,4,8-TeBDF but also a multitude of co-extracted interfering compounds (e.g., lipids, other organic compounds). A multi-step clean-up procedure is therefore essential to remove these interferences before instrumental analysis.

Gel Permeation Chromatography (GPC): GPC is often used as an initial clean-up step, particularly for high-fat samples like biological tissues. nih.govnih.gov It separates molecules based on their size, effectively removing large molecules like lipids. nih.govresearchgate.net

Multi-layer Silica (B1680970) Columns: These columns contain layers of silica gel treated with different reagents to remove various classes of interferences. sigmaaldrich.com For instance, sulfuric acid-impregnated silica is used to remove oxidizable compounds, while potassium hydroxide-treated silica removes acidic components. nih.govsigmaaldrich.com Silver nitrate-treated silica can be used to remove sulfur-containing compounds. sigmaaldrich.com

Alumina and Florisil Columns: Alumina and Florisil (a magnesium silicate) are used for further fractionation and purification of the extract. nih.govresearchgate.net By using different solvent polarities, analytes can be selectively eluted while interferences are retained on the column. researchgate.net A new method using Florisil columns has been shown to achieve almost complete separation of polybrominated diphenyl ethers (PBDEs) from PBDD/Fs. researchgate.net

Activated Carbon Columns: Carbon-based sorbents are particularly effective for separating planar molecules like dibenzofurans from non-planar interferences. nih.gov This is a crucial step for isolating PBDD/Fs. nih.gov

Chromatographic Separation Methods

After extensive clean-up, the sample extract is ready for instrumental analysis. Chromatographic techniques are employed to separate 1,3,4,8-TeBDF from other co-eluting compounds, including other PBDD/F congeners.

Gas Chromatography (GC)

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of PBDD/F congeners. chromatographyonline.comepa.gov

Column Selection: The choice of the GC column is critical for achieving the necessary separation. A 5% phenyl-substituted dimethylpolysiloxane stationary phase (e.g., DB-5) is often used as a primary column. chromatographyonline.comepa.gov For confirmation and to resolve specific isomers, a more polar column, such as one with a 50% cyanopropylphenyl-dimethylpolysiloxane phase, may be employed. chromatographyonline.com

Detection: Gas chromatography is typically coupled with a mass spectrometer (MS) for detection and quantification. chromatographyonline.com High-resolution mass spectrometry (HRMS) is the gold standard, providing high sensitivity and selectivity, which is essential for differentiating between the target analyte and potential interferences at trace levels. epa.govepa.gov GC-MS/MS, using a triple quadrupole mass spectrometer, is also a powerful technique that offers high selectivity by monitoring specific parent-to-daughter ion transitions. windows.net

The following table provides an example of GC-MS/MS parameters that can be adapted for the analysis of tetrabromodibenzofurans.

ParameterValue
GC Column Zebron ZB-Dioxin, 60 m x 0.25 mm x 0.20 µm with 5 m Guardian
Injector Temperature 280 °C
Transfer Line Temperature 290 °C
Oven Program 160 °C (hold 1 min), 10 °C/min to 200 °C, 5 °C/min to 240 °C, 40 °C/min to 310 °C (hold 3 min)
MS Source Temperature 280 °C
Data adapted from available research on similar compounds. nih.gov

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

Two-dimensional HPLC offers enhanced separation power compared to single-dimension chromatography and can be a valuable tool in the complex analysis of PBDD/Fs. nih.govharvardapparatus.com

Application to PBDD/F Analysis: A 2D-HPLC system using a graphitized carbon column and a pyrenyl silica column has been developed for the congener-specific determination of PBDD/Fs, PBDEs, and other related compounds. researchgate.net This system allows for the effective separation of PBDFs from co-eluting PBDEs, which is a significant challenge in PBDD/F analysis. researchgate.net

The following table summarizes a 2D-HPLC cleanup system for PBDD/F analysis.

DimensionColumnFunction
1st Dimension Graphitized Carbon ColumnGroup separation of PBDD/Fs and related compounds
2nd Dimension Pyrenyl Silica ColumnFurther separation and isolation of specific congeners
Based on a described method for congener-specific determination. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the definitive identification and quantification of 1,3,4,8-Tetrabromo-dibenzofuran and related polybrominated dibenzofurans (PBDFs). The high sensitivity and specificity of these methods are crucial for detecting the trace levels at which these compounds typically occur in environmental and biological matrices.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of halogenated dioxins and furans, including PBDFs. alsglobal.eualphalab.comeurofinsus.com This technique offers unparalleled selectivity and sensitivity, which is essential for differentiating specific congeners from a multitude of other compounds in complex samples. alsglobal.eu Regulatory methods, such as U.S. EPA Method 1613B and 8290A, mandate the use of HRGC/HRMS for the analysis of chlorinated dioxins and furans (PCDD/Fs), and similar principles are applied to their brominated analogues. eurofinsus.comazurewebsites.netwell-labs.comfms-inc.com

The process begins with the separation of different PBDF congeners using a high-resolution gas chromatograph, typically equipped with a long capillary column (e.g., 60 meters). thermofisher.comwindows.net This separation is critical for distinguishing between isomers, some of which may have vastly different toxicological properties. Following separation, the compounds enter a high-resolution mass spectrometer, usually a double-focusing magnetic sector instrument, which can measure mass-to-charge ratios with very high accuracy. alsglobal.eu This high resolving power (typically >10,000) allows the instrument to differentiate between target analytes and interfering ions of the same nominal mass, ensuring accurate identification and quantification. well-labs.comresearchgate.net Isotope dilution, using ¹³C-labeled internal standards, is a key component of the quantitative method, correcting for variations in sample preparation and instrument response. eurofinsus.comnih.gov

Electron Ionization (EI) and Electron Capture Negative Ion (ECNI) Mass Spectrometry

Electron Ionization (EI) is a common and robust ionization technique used in mass spectrometry. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the molecule to fragment in a characteristic and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, aiding in its structural elucidation and confirmation. researchgate.netnih.gov For PBDFs, EI mass spectra are characterized by a prominent molecular ion cluster, showing the typical isotopic pattern for the number of bromine atoms present, followed by fragment ions corresponding to the sequential loss of bromine atoms and carbon monoxide.

Electron Capture Negative Ion (ECNI) mass spectrometry is a highly sensitive alternative ionization technique, particularly well-suited for electrophilic compounds like halogenated substances. nih.gov In ECNI, low-energy electrons are captured by the analyte molecules, forming negative ions. For brominated compounds like this compound, ECNI is exceptionally sensitive, often detecting the bromide ions ([⁷⁹Br]⁻ and [⁸¹Br]⁻) at m/z 79 and 81 with a very high response. nih.govnih.gov This makes ECNI an excellent tool for screening and ultra-trace quantification of PBDFs. nih.gov While ECNI provides less structural information from fragmentation compared to EI, its high sensitivity for halogenated compounds makes it a valuable technique in environmental analysis. nih.gov

Application of Advanced Mass Spectrometers (e.g., Orbitrap, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS))

In recent years, advanced mass spectrometers such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) have emerged as powerful alternatives to traditional magnetic sector instruments for PBDD/F analysis. thermofisher.comsci-hub.se These technologies offer exceptionally high mass resolution (Orbitrap up to 240,000; FT-ICR >1,000,000) and mass accuracy (sub-ppm). nih.govmdpi.com

This ultra-high resolution provides significant advantages. sci-hub.se It allows for the confident determination of elemental formulas from accurate mass measurements, greatly increasing the certainty of compound identification, especially in non-targeted screening for unknown contaminants. nih.govfrontiersin.org For PBDD/F analysis, the high resolving power of Orbitrap and FT-ICR MS can effectively separate analyte signals from complex matrix interferences, a significant challenge in environmental and biological samples. thermofisher.comsci-hub.se The Thermo Scientific™ Orbitrap Exploris™ GC 240, for example, has been shown to meet the stringent performance criteria of regulatory methods like EPA 1613 for dioxin analysis, demonstrating its capability for both routine and research applications. thermofisher.com These instruments combine high sensitivity with the flexibility to perform both targeted quantification and non-targeted analysis, enabling a more comprehensive characterization of contaminants in a sample. mdpi.com

Table 1: Comparison of Mass Spectrometry Techniques for PBDD/F Analysis

TechniquePrimary ApplicationKey AdvantagesLimitations
HRGC/HRMS (Magnetic Sector)Regulatory compliance, targeted quantificationHigh sensitivity and selectivity; "Gold standard" for dioxin analysis alsglobal.eualphalab.comHigh cost and maintenance; less flexible for non-targeted screening
EI-MSStructural confirmationProvides characteristic, reproducible fragmentation patterns ("fingerprints") researchgate.netLower sensitivity compared to ECNI for halogenated compounds
ECNI-MSScreening, ultra-trace analysisExceptional sensitivity for electrophilic compounds like PBDFs nih.govnih.govLimited fragmentation, providing less structural information
Orbitrap MS / FT-ICR MSTargeted and non-targeted analysis, complex samplesUltra-high mass resolution and accuracy; high flexibility thermofisher.comnih.govmdpi.comHigher initial instrument cost compared to lower-resolution MS

Challenges with Analytical Interferences (e.g., from PBDEs)

A significant challenge in the analysis of PBDFs is the presence of analytical interferences, particularly from polybrominated diphenyl ethers (PBDEs). PBDEs are a class of brominated flame retardants that have been used extensively in consumer products. acs.org Not only can PBDFs be present as impurities in commercial PBDE mixtures, but they can also be formed as byproducts during the combustion or thermal degradation of products containing PBDEs. acs.orgaaqr.orgnih.gov

The analytical challenge arises because certain PBDE congeners can have similar chromatographic retention times and mass spectral characteristics to PBDFs, potentially leading to false positives or inaccurate quantification. inchem.org For example, the loss of two bromine atoms (Br₂) from a hepta-brominated diphenyl ether (hepta-BDE) molecule can result in an ion with the same exact mass as the molecular ion of a penta-brominated dibenzofuran (B1670420) (penta-BDF). High-resolution chromatography is essential to physically separate these compounds before they enter the mass spectrometer. Furthermore, the high mass accuracy of instruments like Orbitrap and FT-ICR MS is crucial to distinguish between ions that may be isobaric (having the same nominal mass) but have slightly different exact masses due to their different elemental compositions.

Bioanalytical Screening Methods

While instrumental analysis provides definitive identification and quantification, bioanalytical screening methods offer a complementary approach. These methods measure the biological activity of a sample, providing an integrated measure of the potential toxicity of all compounds acting through a specific mechanism.

Aryl Hydrocarbon Receptor (AhR)-Based Bioassays (e.g., CALUX, GRAB, AhR-PCR)

Many of the toxic effects of dioxin-like compounds, including this compound, are mediated through their binding to the aryl hydrocarbon receptor (AhR). nih.govchemrxiv.org AhR-based bioassays leverage this mechanism to screen for the presence of these compounds in environmental and biological samples. nih.gov These assays use genetically modified cell lines that produce a measurable signal, such as light, upon activation of the AhR. nih.govresearchgate.net

The Chemically Activated Luciferase Expression (CALUX) assay is one of the most widely used AhR-based bioassays. nih.govnih.gov In the CALUX assay, cells (often from human or rat cell lines) are engineered to contain the firefly luciferase gene under the control of dioxin-responsive elements (DREs). researchgate.net When a sample extract containing AhR agonists like this compound is added to the cells, these compounds bind to the AhR, leading to the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is proportional to the total dioxin-like activity of the sample. nih.govvu.nl The results are typically expressed as Bioanalytical Equivalents (BEQs), which relate the potency of the mixture to that of the reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Studies have shown that PBDFs are potent activators of the AhR, with potencies often comparable to their chlorinated analogs. nih.govnih.gov

Other AhR-based methods include the Gel-retardation-Arylhydrocarbon-Receptor-Binding-Assay (GRAB) and AhR-Polymerase Chain Reaction (AhR-PCR), which also measure different aspects of the AhR activation pathway. These bioassays serve as rapid and cost-effective screening tools to prioritize samples for further, more expensive instrumental analysis by HRGC/HRMS. nih.govnih.gov

Table 2: Overview of AhR-Based Bioanalytical Methods

BioassayPrincipleEndpoint MeasuredApplication
CALUX (Chemically Activated Luciferase Expression)Genetically modified cells with a luciferase reporter gene linked to DREs. researchgate.netLight production (bioluminescence) proportional to AhR activation. nih.govHigh-throughput screening of dioxin-like activity in environmental and food samples. nih.govnih.gov
GRAB (Gel-retardation-AhR-Binding-Assay)Measures the binding of activated AhR complexes to DRE-containing DNA probes.Shift in electrophoretic mobility of the DNA probe on a gel.Semi-quantitative assessment of AhR-binding compounds.
AhR-PCRMeasures the induction of native AhR-responsive genes (e.g., CYP1A1).Quantification of specific messenger RNA (mRNA) levels via PCR.Investigating gene expression changes in response to AhR agonists.

Application and Limitations in Environmental Sample Screening

Advanced analytical techniques are essential for the detection and screening of this compound in various environmental matrices. The complexity of these samples necessitates highly selective and sensitive methodologies to identify and distinguish this specific congener from a multitude of other halogenated compounds.

One of the primary applications of advanced analytical methods is in the comprehensive screening of environmental samples like industrial wastewater, ambient air, soil, and sediment. nih.govepa.gov A powerful technique employed for this purpose is comprehensive two-dimensional gas chromatography combined with time-of-flight mass spectrometry (GC×GC/ToFMS). nih.gov This method provides enhanced separation capacity and sensitivity, which is crucial for resolving complex mixtures of polybrominated dibenzofurans (PBDFs) and other halogenated dioxin-like compounds. nih.gov For instance, screening workflows using GC×GC/ToFMS have been successfully applied to industrial wastewater, enabling the detection of tri- to octa-halogenated dioxins in absolute quantities as low as 10-500 picograms. nih.gov Similarly, methods for analyzing ambient air can achieve quantification limits in the sub-picogram per cubic meter range (e.g., 0.2 pg/m³), demonstrating the high sensitivity required for environmental monitoring. epa.gov

Despite these advanced applications, significant limitations persist in the screening of environmental samples for specific PBDF congeners like this compound.

Key Limitations:

Scarcity of Reference Standards: A major challenge is the limited availability of certified analytical reference standards for a vast number of PBDF isomers. who.int Accurate identification and quantification of a specific congener are contingent upon having its corresponding standard. Without it, identification remains tentative and quantification is often semi-quantitative at best.

Co-elution: Environmental samples contain a complex mixture of isomers and other compounds. nih.gov Even with high-resolution chromatographic techniques, co-elution of different isomers can occur, making unequivocal identification of compounds like this compound difficult without the use of specific standards. who.int

Matrix Interference: The sample matrix itself can interfere with the analysis, potentially suppressing or enhancing the analytical signal. nih.gov While extensive sample cleanup procedures are employed to mitigate these effects, they can be time-consuming and may introduce analytical errors. nih.govnih.gov The complexity of separating the target analyte from the bulk sample matrix at parts-per-trillion (ppt) or parts-per-quadrillion (ppq) levels remains a principal barrier. nih.gov

Use of Stable Isotope-Labeled Standards in Quantitative Analysis

To overcome many of the limitations associated with quantification, the use of stable isotope-labeled standards in an approach known as isotope dilution is the gold standard for the quantitative analysis of compounds like this compound. nih.govnih.govkeikaventures.com This technique is widely recognized for its accuracy and precision in analyzing trace levels of contaminants in complex matrices. nih.gov

The core principle of the isotope dilution method involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample prior to extraction and cleanup. nih.gov This labeled standard, most commonly a ¹³C-labeled version of the analyte, is chemically identical to the native compound and therefore behaves in the same way during all stages of sample preparation and analysis. nih.govacanthusresearch.com

By measuring the ratio of the native analyte to its labeled counterpart in the final extract using a mass-sensitive detector, such as a high-resolution mass spectrometer (HRMS), analysts can accurately calculate the concentration of the native analyte in the original sample. keikaventures.com This approach effectively corrects for the loss of analyte during sample preparation and for any matrix-induced variations in instrument response. nih.gov

Key Aspects of Using Stable Isotope-Labeled Standards:

FeatureDescriptionResearch Finding
Accuracy & Precision The use of stable isotope dilution significantly improves the accuracy and reproducibility of quantitative results by correcting for procedural losses and matrix effects. nih.govnih.govRecoveries of analytes using this method typically range from 87.0% to 101.9%, demonstrating its high accuracy. nih.gov
Internal Standard Selection An ideal stable isotope-labeled (SIL) internal standard has the label positioned in a stable part of the molecule, a sufficient mass difference (typically ≥3 mass units) from the native analyte to avoid spectral overlap, and is free from contamination by the non-labeled species. acanthusresearch.comDeuterium-labeled standards can sometimes exhibit different chromatographic behavior than the analyte, whereas ¹³C-labeled standards are generally preferred as they have nearly identical chemical and physical properties to their native counterparts. nih.govacanthusresearch.com
Methodology High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the benchmark analytical technique for this type of analysis, providing the necessary selectivity and sensitivity. keikaventures.comRegulatory methods, such as EPA Method 1613 for chlorinated dioxins and furans, mandate the use of isotope dilution HRGC/HRMS, a practice extended to their brominated analogs. keikaventures.com

The application of stable isotope dilution mass spectrometry is crucial for generating reliable, high-quality data in environmental monitoring and human exposure studies involving this compound.

Structure Activity Relationships and Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the structural or physicochemical properties of compounds with their biological activities. nih.govnih.gov For dibenzofuran (B1670420) derivatives, QSAR models are developed to predict their interaction with biological targets, primarily the aryl hydrocarbon receptor (AhR). researchgate.net These models attempt to formulate a mathematical function where the biological activity is dependent on various structural and physicochemical descriptors. nih.gov

Relationship between Bromination Pattern and AhR Binding Affinity

The toxicity and biological potency of polyhalogenated dibenzofurans are largely mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as dioxin responsive elements (DREs), which in turn alters gene expression. nih.gov

The affinity of a given congener for the AhR is highly dependent on its specific bromination pattern. Halogenated aromatic hydrocarbons (HAHs), including polybrominated dibenzofurans (PBDFs), are generally considered high-affinity ligands for the AhR. escholarship.org Studies on analogous polychlorinated dibenzofurans (PCDFs) have established that compounds with chlorine atoms in the lateral positions (2, 3, 7, and 8) exhibit the highest binding affinities. nih.gov This structural requirement for planarity and specific electronic distribution is crucial for effective interaction with the receptor's binding pocket. While direct binding affinity data for 1,3,4,8-Tetrabromo-dibenzofuran is not extensively detailed, the principles derived from PCDF and other PBDF congeners suggest that its non-lateral substitution pattern would result in a distinct (and likely different) binding affinity compared to the highly toxic 2,3,7,8-substituted isomers. researchgate.netnih.gov The trend in binding affinities for PCDFs and PBDFs to the Ah receptor is observed to be similar. nih.gov

Development of Molecular Descriptors for Activity Prediction

The development of robust QSAR models relies on the identification of relevant molecular descriptors that can accurately capture the structural features governing biological activity. nih.gov For dibenzofurans and related compounds, a variety of descriptors are employed, ranging from simple physicochemical properties to complex quantum chemical parameters. nih.govnih.gov

Molecular interaction potential (MIP) maps have been shown to be a powerful tool in developing structure-activity relationships for these compounds. nih.gov Furthermore, DFT calculations have been used to derive electronic property descriptors, such as polarizabilities and hyperpolarizabilities, which show a sensitive and systematic correlation with the number and position of halogen substituents. researchgate.net

Below is a table of molecular descriptors commonly used in QSAR studies for dibenzofuran derivatives.

Descriptor CategorySpecific DescriptorsSignificance
Physicochemical Molar Refractivity (MR), Molar Volume, Parachor, LogP (Partition Coefficient)Represents molecular size, bulk, and hydrophobicity, which influence transport and binding. nih.gov
Electronic Polarizability, Polarizability Anisotropy, Quadrupole Moments, Electron AffinityDescribes the molecule's response to electric fields and its ability to participate in electrostatic interactions, which are crucial for receptor binding. researchgate.netnih.gov
Topological Structural InvariantsCharacterize molecular shape, size, and branching, affecting how the molecule fits into a receptor binding site. nih.gov
Quantum Chemical Molecular Electrostatic Potential, Hyperpolarizabilities, Fukui FunctionsProvide detailed information on charge distribution, reactivity, and sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

These descriptors serve as the independent variables in regression analyses to predict biological activities such as AhR binding affinity or enzyme induction potencies. researchgate.net

Computational Chemistry Approaches

Computational chemistry offers a suite of methods to probe the properties and interactions of molecules like this compound at an atomic level of detail. These in silico techniques complement experimental studies by providing insights that are often difficult or impossible to obtain otherwise.

Density Functional Theory (DFT) Studies on Electronic Structure and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. gerit-brandenburg.de For dibenzofuran and its halogenated congeners, DFT calculations, often using functionals like B3LYP or B3P86, can accurately predict molecular geometries, vibrational frequencies, and a range of electronic properties. researchgate.netnih.gov

Studies on polychlorinated dibenzofurans have demonstrated that DFT can effectively model their electronic structures. researchgate.net These calculations reveal how the number and position of halogen atoms systematically alter properties like mean polarizability and polarizability anisotropy. researchgate.net For instance, the charge distribution across the dibenzofuran core is significantly influenced by the electronegative bromine atoms in this compound. This distribution is critical for understanding its intermolecular interactions, particularly with the AhR. The accuracy of DFT in predicting the properties of the parent dibenzofuran molecule lends confidence to its application for environmentally significant halogenated derivatives. nih.gov

Quantum Chemical Calculations for Mechanistic and Kinetic Insights into Reactions

Quantum chemical calculations are instrumental in elucidating the mechanisms and kinetics of chemical reactions. nih.gov These methods can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction feasibility and rates. nih.govresearchgate.net

For a compound like this compound, quantum chemistry can be used to study various potential reactions. For example, methods like multiconfigurational self-consistent field (CASSCF) theory and time-dependent DFT (TD-DFT) can be employed to study electronic transitions and predict electronic absorption spectra. nih.gov Such calculations can provide insights into the photostability of the molecule. Furthermore, these theoretical approaches can be used to calculate thermodynamic properties and investigate potential thermal decomposition pathways, identifying the most likely bond-breaking events and subsequent reactions. researchgate.netnih.gov

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a ligand, such as this compound, and its biological receptor over time. nih.gov These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a detailed view of the binding process.

An MD simulation of this compound with the AhR would involve placing the ligand near the receptor's binding site in a simulated physiological environment. The simulation would then track the trajectory of the ligand as it enters the binding pocket, adjusts its conformation, and establishes key interactions with the receptor's amino acid residues. nih.gov Such studies can reveal:

The preferred binding orientation (pose) of the ligand.

Conformational changes in both the ligand and the receptor upon binding. nih.gov

The primary forces driving the interaction, such as van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov

The stability of the ligand-receptor complex over time.

By providing this atomic-level detail, MD simulations serve as a powerful tool for understanding the molecular basis of a compound's biological activity and for rationalizing structure-activity relationships. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Studies

The activation of the AhR by ligands such as this compound is a critical initiating event that can lead to a cascade of downstream cellular responses. Understanding the intricacies of this process is key to deciphering the potential biological impact of this compound.

Mechanisms of AhR Activation and DNA Binding

The canonical mechanism of AhR activation begins with the binding of a ligand to the receptor in the cytoplasm. nih.gov This binding event triggers a conformational change in the AhR, leading to the dissociation of chaperone proteins such as Hsp90 and the exposure of a nuclear localization sequence. nih.gov The activated ligand-AhR complex then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. nih.govnih.gov

This heterodimeric complex, ligand:AhR:ARNT, functions as a transcription factor that binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. nih.govmdpi.com The binding of the complex to DREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics. nih.gov

The binding of the AhR:ARNT complex to DNA is a critical step in mediating the downstream effects of AhR ligands. The core sequence of the DRE has been identified as 5'-GCGTG-3'. researchgate.net The AhR:ARNT heterodimer binds asymmetrically to this sequence. nih.gov The activation of the AhR and its subsequent binding to DREs can lead to a range of biological and toxicological effects. mdpi.com

Characterization of Ligand-Receptor Interaction Mechanisms (e.g., dispersion, electrostatic)

The interaction between a ligand and the AhR is a complex interplay of various non-covalent forces. While specific studies detailing the interaction mechanisms of this compound with the AhR are lacking, insights can be drawn from studies on similar halogenated aromatic hydrocarbons.

Molecular docking and quantitative structure-activity relationship (QSAR) studies on polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) have indicated that hydrophobic interactions and hydrogen bonding are characteristic features of the ligand-AhR interaction. frontiersin.org For brominated compounds like PBDFs, it is suggested that π-π stacking interactions and electron polarization may be involved in AhR binding. nih.gov

The planarity of the dibenzofuran ring system allows it to fit within the ligand-binding pocket of the AhR. The bromine atoms on the this compound molecule would influence its electronic properties and steric hindrance, thereby affecting its binding affinity and the stability of the ligand-receptor complex. The specific positioning and nature of these interactions would ultimately determine the potency of the compound as an AhR agonist. Without specific computational modeling or experimental data for this compound, the precise nature of its interaction with the AhR remains a subject of inference based on related compounds.

Species-Specific Differences in AhR Interactions

Significant species-specific differences exist in the structure and ligand-binding affinity of the AhR, which can lead to varied responses to the same ligand. nih.govnih.gov These differences are primarily attributed to variations in the amino acid sequence of the ligand-binding domain (LBD) of the AhR. nih.gov

For instance, studies have shown that the human AhR exhibits a lower binding affinity for some ligands compared to the AhR of sensitive rodent species like the C57BL/6 mouse. nih.gov This is due to specific amino acid variations in the human AhR LBD. nih.gov Research on various halogenated dibenzo-p-dioxins and dibenzofurans has demonstrated that human cells can be significantly less sensitive to AhR activation by these compounds compared to mouse cells. nih.gov

A study on halogenated dibenzo-p-dioxins and dibenzofurans found that human cells required approximately 10- to 29-fold higher concentrations of certain congeners to induce a comparable level of AhR activity as mouse cells. nih.gov Furthermore, the same study reported that the sensitivity of the human AhR to brominated dibenzofuran congeners decreased as the number of bromine atoms increased. nih.gov This suggests that this compound, with its four bromine atoms, might be a less potent activator of the human AhR compared to less brominated congeners.

The table below illustrates the concept of species-specific differences in AhR activation, although specific data for this compound is not available.

LigandSpeciesRelative Potency (Compared to TCDD)Reference
2,3,7,8-Tetrachlorodibenzofuran (TCDF)Human0.1 nih.gov
2,3,7,8-Tetrachlorodibenzofuran (TCDF)Mouse~1 nih.gov
Brominated Dibenzofurans (General)HumanGenerally lower than chlorinated analogs nih.gov
Brominated Dibenzofurans (General)MouseGenerally lower than chlorinated analogs nih.gov
This compound Human Data not available
This compound Mouse Data not available

These species-specific differences are crucial for risk assessment, as data from animal models may not always be directly translatable to human health effects. nih.gov

Remediation and Environmental Control Strategies

Technological Approaches for Environmental Remediation of PBDFs

The remediation of environments contaminated with PBDFs involves various technological approaches, which can be broadly categorized as in-situ (treating the contamination in place) and ex-situ (excavating and treating the contaminated material elsewhere). nih.govitrcweb.org While research specifically targeting 1,3,4,8-Tetrabromo-dibenzofuran is limited, technologies developed for similar halogenated organic compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and per- and polyfluoroalkyl substances (PFASs), are applicable. itrcweb.org

Bioremediation utilizes microorganisms to break down or transform hazardous substances into less toxic forms. nih.govresearchgate.net This can be an environmentally friendly and cost-effective approach. researchgate.netresearchgate.net

In-situ Bioremediation : This involves stimulating the activity of indigenous microorganisms at the contaminated site by providing oxygen, nutrients, and controlling environmental conditions like temperature and pH. nih.gov For compounds like PBDFs, anaerobic bioremediation, which occurs in the absence of oxygen, can be a potential pathway for degradation. nih.gov

Ex-situ Bioremediation : This method involves excavating the contaminated soil or pumping contaminated water to be treated in a controlled environment. nih.gov Techniques include slurry-phase bioremediation, where soil is mixed with water to create a slurry, and solid-phase bioremediation, such as landfarming or composting. nih.govresearchgate.net

Phytoremediation is an emerging "green" technology that uses plants to clean up contaminated soil and water. nih.govresearchgate.net Plants can absorb, accumulate, and in some cases, degrade contaminants. researchgate.net The effectiveness of phytoremediation depends on factors like the plant species, its growth rate, root system, and the specific characteristics of the contaminant. researchgate.net

Sorption Technologies are effective for removing halogenated compounds from water. itrcweb.orgcswab.org

Granular Activated Carbon (GAC) : GAC is a widely used adsorbent for removing organic contaminants from water. cswab.org Its porous structure provides a large surface area for contaminants like PBDFs to adsorb onto. GAC systems are often used in a lead-lag configuration to ensure thorough removal. cswab.org

Ion Exchange (IX) Resins : IX resins can also be used to remove charged or polar contaminants from water. itrcweb.org While PBDFs themselves are not ionic, this technology could be part of a treatment train for complex waste streams.

The table below summarizes various environmental remediation technologies applicable to PBDFs.

Technology Type Description Advantages Limitations
Bioremediation In-situ / Ex-situUses microorganisms to degrade or transform contaminants. nih.govresearchgate.netCost-effective, environmentally friendly. nih.govresearchgate.netCan be slow, effectiveness depends on environmental conditions.
Phytoremediation In-situUses plants to absorb, accumulate, or degrade pollutants. nih.gov"Green" approach, cost-effective. nih.govLimited to the root zone, potential for contaminants to enter the food chain.
Granular Activated Carbon (GAC) Ex-situAdsorbs contaminants onto the surface of activated carbon. cswab.orgEstablished and effective technology for organic pollutants. cswab.orgRequires disposal or regeneration of spent carbon.
Ion Exchange (IX) Ex-situRemoves ionic contaminants from water using synthetic resins. itrcweb.orgHighly effective for specific contaminants. itrcweb.orgLess effective for non-ionic compounds like PBDFs.
Thermal Desorption Ex-situHeats contaminated soil to vaporize contaminants, which are then treated.Effective for a wide range of organic contaminants.Energy-intensive, potential for incomplete destruction.
Incineration Ex-situHigh-temperature destruction of contaminants.High destruction efficiency.High cost, potential for formation of other hazardous byproducts.

Strategies for Minimization of this compound Formation and Emissions

Understanding the formation pathways of PBDFs is crucial for developing effective control strategies. researchgate.net A significant source of PBDFs, including this compound, is the unintentional formation during thermal processes, particularly municipal solid waste incineration (MSWI). nih.gov

Research indicates that the bromination of aromatic structures is a key mechanism in the formation of PBDFs in flue gas from MSWI. nih.gov This process is significantly influenced by the presence of metal catalysts. nih.gov

Role of Metal Catalysts : Studies have shown that iron-containing particles exhibit high activity in promoting the bromination of dibenzofurans, leading to the formation of highly brominated congeners. nih.gov Copper-based particles also play a role in these reactions. nih.gov The reactivity and the specific positions on the aromatic ring that are brominated are influenced by the type of metal present. nih.gov

Precursor Control : PBDF formation is linked to the presence of brominated precursors, such as polybrominated diphenyl ethers (PBDEs) used as flame retardants, and other brominated compounds in the waste stream. nih.gov Reducing the input of these brominated materials into incinerators is a key strategy for minimizing PBDF emissions.

Combustion Conditions : Optimizing combustion conditions in incinerators, such as temperature, residence time, and oxygen levels, can help to minimize the formation of PBDFs. However, the exact conditions that favor or inhibit PBDF formation are complex and require further research.

Strategies to minimize the formation and emission of this compound and other PBDFs include:

Source Separation : Diverting waste containing high levels of brominated flame retardants from incineration.

Flue Gas Treatment : Implementing advanced flue gas cleaning systems to capture PBDFs before they are released into the atmosphere. This can include activated carbon injection.

Catalyst Inhibition : Investigating methods to inhibit the catalytic activity of metals like iron and copper in the combustion process.

Regulatory Measures : Implementing stricter regulations on the use of brominated flame retardants and on emissions from industrial and waste incineration facilities. nih.gov

Interdisciplinary Research in Polybrominated Dibenzofuran (B1670420) Management

The effective management of PBDFs necessitates a collaborative, interdisciplinary research approach. The complexity of their formation, environmental fate, and toxicological profiles requires expertise from various scientific fields. manchester.ac.uk

Environmental Chemistry : Research is needed to better understand the formation and degradation pathways of specific PBDF congeners like this compound under different environmental conditions. researchgate.net This includes studying their transport and accumulation in various environmental compartments. pops.int

Analytical Chemistry : Developing more accurate and sensitive analytical methods is crucial for the detection and quantification of PBDFs in complex environmental matrices. researchgate.net This is essential for monitoring their presence and for assessing the effectiveness of remediation and control strategies.

Environmental Engineering : Engineers are needed to design and optimize remediation technologies and pollution control systems for incinerators and other industrial sources. nih.govresearchgate.net This includes developing more efficient and cost-effective methods for removing PBDFs from contaminated media and flue gases.

Toxicology and Risk Assessment : Toxicologists play a vital role in assessing the health risks associated with exposure to PBDFs. manchester.ac.uk This information is essential for setting regulatory limits and for prioritizing remediation efforts. The World Health Organization (WHO) and United Nations Environment Programme (UNEP) have considered including PBDFs in the Toxicity Equivalency Factor (TEF) scheme for dioxin-like compounds, highlighting the need for more toxicological data. manchester.ac.uk

Environmental Policy and Management : Collaboration with policymakers and regulatory agencies is essential to translate scientific findings into effective environmental policies. pops.int This includes international agreements like the Stockholm Convention on Persistent Organic Pollutants, which is considering the inclusion of PBDD/Fs. nih.govpops.int

Future research should focus on bridging the gaps in our understanding of PBDFs, from their fundamental chemistry to their global environmental impact, to develop comprehensive and sustainable management strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.